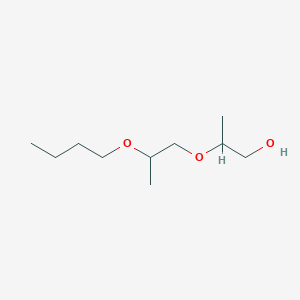
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester is an organophosphorus compound characterized by the presence of an acetyloxy group, a trichloroethyl group, and a phosphonic acid diethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester typically involves the reaction of trichloroacetaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the trichloroethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic acid esters.
Oxidation and Reduction: Modified phosphonic acid esters with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of other organophosphorus compounds and as a protecting group for alcohols.
Biology
In biological research, this compound may be used to study enzyme interactions and as a potential inhibitor of certain enzymatic pathways. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. For example, they may act as enzyme inhibitors or as part of drug delivery systems.
Industry
Industrially, [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester can be used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can act as a leaving group in enzymatic reactions, while the trichloroethyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of the target molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid methyl ester
- [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid ethyl ester
- [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid isopropyl ester
Uniqueness
Compared to similar compounds, [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester has unique properties due to the presence of the diethyl ester group. This can influence its solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
5952-42-1 |
|---|---|
Molekularformel |
C8H14Cl3O5P |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
(2,2,2-trichloro-1-diethoxyphosphorylethyl) acetate |
InChI |
InChI=1S/C8H14Cl3O5P/c1-4-14-17(13,15-5-2)7(8(9,10)11)16-6(3)12/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
GRTYKGBPJIPJNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)OC(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)

![2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13959868.png)








![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)
